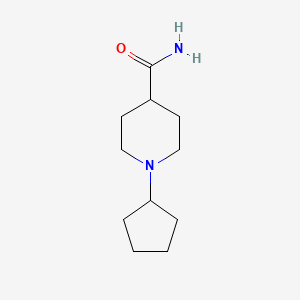

1-Cyclopentylpiperidine-4-carboxamide

Description

BenchChem offers high-quality 1-Cyclopentylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-11(14)9-5-7-13(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESMSAUSZVDYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physicochemical and Pharmacological Profiling of 1-Cyclopentylpiperidine-4-carboxamide: A Privileged Scaffold in Neurodegenerative Drug Design

Executive Summary

In the landscape of modern neuropharmacology, the architectural design of small-molecule therapeutics increasingly relies on "privileged scaffolds"—core structures that provide optimal physicochemical properties for central nervous system (CNS) penetration and multi-target engagement. 1-Cyclopentylpiperidine-4-carboxamide (CAS: 1170458-48-6) has emerged as a critical building block in this domain. With a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.2893 g/mol [[1]](), this isonipecotamide derivative serves as the structural foundation for first-in-class dual inhibitors targeting both thrombin and cholinesterases in Alzheimer's disease (AD) models 2.

This technical guide provides an in-depth analysis of its molecular properties, a self-validating synthetic methodology, and its mechanistic role in advanced drug development.

Physicochemical Profiling & Structural Analysis

The utility of 1-cyclopentylpiperidine-4-carboxamide in drug discovery is dictated by its precise stoichiometry and structural features. The molecule consists of a piperidine ring N-alkylated with a cyclopentyl group, and functionalized at the C4 position with a primary carboxamide.

Causality Behind Structural Features:

-

The Basic Piperidine Nitrogen: With a pKa typically around 9.5, the tertiary amine is protonated at physiological pH. This allows it to form critical cation-

interactions with the catalytic residues of target enzymes (e.g., the S1 specificity pocket of thrombin or Trp86 in acetylcholinesterase). -

The Cyclopentyl Moiety: The addition of the cyclopentyl ring precisely tunes the lipophilicity (LogP) of the scaffold. This hydrophobic bulk is causally linked to enhanced Blood-Brain Barrier (BBB) permeation, a non-negotiable requirement for AD therapeutics.

-

The Carboxamide Group: Acts as a versatile hydrogen bond donor and acceptor, anchoring the molecule within hydrophilic sub-pockets of target proteins or serving as a synthetic handle for further functionalization.

Quantitative Data Summary

| Property | Value | Pharmacological Significance |

| Chemical Name | 1-Cyclopentylpiperidine-4-carboxamide | Core isonipecotamide scaffold |

| CAS Number | 1170458-48-6 | Unique chemical registry identifier |

| Molecular Formula | C₁₁H₂₀N₂O | Defines exact atomic stoichiometry |

| Molecular Weight | 196.2893 g/mol | Low MW allows downstream functionalization without violating Lipinski's Rule of 5 |

| Hydrogen Bond Donors | 1 (Amide -NH₂) | Crucial for target enzyme interaction |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Piperidine N) | Facilitates orientation in binding pockets |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-cyclopentylpiperidine-4-carboxamide is achieved via a highly selective reductive amination of piperidine-4-carboxamide (isonipecotamide) with cyclopentanone 3. The following protocol is designed as a self-validating system, ensuring that each step provides empirical feedback before progression.

Step-by-Step Reductive Amination Protocol

Phase 1: Iminium Ion Formation

-

Reagent Preparation: Dissolve piperidine-4-carboxamide (1.0 eq) and cyclopentanone (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).

-

Causality: CH₂Cl₂ is a non-nucleophilic, aprotic solvent that stabilizes the intermediate iminium ion without participating in side reactions. The slight excess of cyclopentanone drives the equilibrium toward complete iminium formation.

-

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: Mild acidic conditions (pH ~5-6) protonate the carbonyl oxygen of cyclopentanone, increasing its electrophilicity and accelerating the nucleophilic attack by the secondary amine.

-

-

Self-Validation (IPQC 1): Stir at room temperature for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine starting material (which stains strongly) validates complete iminium formation.

Phase 2: Selective Reduction 4. Hydride Addition: Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

- Causality: NaBH(OAc)₃ is sterically bulky and electron-deficient compared to standard NaBH₄. It selectively reduces the highly electrophilic iminium ion without reducing the unreacted cyclopentanone, preventing the formation of cyclopentanol impurities.

- Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

- Self-Validation (IPQC 2): Perform an LC-MS aliquot check. The presence of the target mass (

Phase 3: Quenching and Isolation 7. Quenching: Quench the reaction with saturated aqueous NaHCO₃ until pH 8-9 is reached.

- Causality: The basic quench neutralizes the acetic acid and decomposes excess borohydride. Crucially, it ensures the newly formed tertiary amine is unprotonated, driving it entirely into the organic extraction layer.

Extraction: Extract with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 1-cyclopentylpiperidine-4-carboxamide scaffold.

Fig 1. Reductive amination workflow for 1-cyclopentylpiperidine-4-carboxamide synthesis.Pharmacological Application: Multimodal Alzheimer's Therapeutics

The true value of 1-cyclopentylpiperidine-4-carboxamide lies in its application as a core scaffold for neurodegenerative drug design. Recent breakthroughs have utilized this exact molecular framework to synthesize first-in-class dual inhibitors of Thrombin and Cholinesterases 2.

By functionalizing the primary carboxamide with specific aryl groups (e.g., yielding N-(3-(4-fluorobenzyloxy)phenyl)-1-cyclopentylpiperidine-4-carboxamide), researchers have successfully targeted two distinct pathological pathways in Alzheimer's Disease:

-

Thrombin Inhibition: Thrombin is a pleiotropic protease. In the AD brain, its overactivation leads to the cleavage of Protease-Activated Receptors (PARs) on microglia, triggering severe neuroinflammation and Blood-Brain Barrier (BBB) permeability. The 1-cyclopentylpiperidine core perfectly mimics the basic arginine residue required to block thrombin's active site.

-

Cholinesterase (AChE/BChE) Inhibition: Simultaneously, the spatial geometry of the isonipecotamide scaffold allows it to bind within the catalytic gorge of cholinesterases, preventing the hydrolysis of acetylcholine and thereby mitigating cognitive decline.

Fig 2. Dual-target inhibition pathway of the isonipecotamide scaffold in Alzheimer's disease.

Analytical Validation Metrics

To ensure the scientific integrity of the synthesized 1-cyclopentylpiperidine-4-carboxamide, the following analytical metrics must be confirmed. These parameters act as the final self-validating checkpoint before the scaffold is utilized in downstream drug development.

| Analytical Technique | Expected Key Signal / Metric | Structural Confirmation |

| HRMS (ESI+) | Confirms the exact mass of the synthesized C₁₁H₂₀N₂O scaffold. | |

| ¹H NMR (CDCl₃) | Validates successful N-alkylation; shift indicates proximity to the electronegative nitrogen. | |

| IR Spectroscopy | ~1660 cm⁻¹ (C=O stretch) | Confirms the structural integrity of the primary carboxamide group post-reduction. |

References

- Source: 10xchem.

- Source: MDPI Molecules (2021)

- Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

physicochemical characteristics of 1-Cyclopentylpiperidine-4-carboxamide

The following technical guide details the physicochemical characteristics, synthesis, and application of 1-Cyclopentylpiperidine-4-carboxamide , a critical intermediate in the development of dual-target inhibitors for neurodegenerative and cardiovascular therapeutics.

A Critical Scaffold in GPCR and Enzyme Inhibitor Design

Executive Summary

1-Cyclopentylpiperidine-4-carboxamide (CAS: 1170458-48-6) serves as a pivotal pharmacophore in medicinal chemistry. Structurally, it combines a polar, hydrogen-bonding carboxamide tail with a lipophilic cyclopentyl "cap" on the piperidine nitrogen. This amphiphilic nature allows it to bridge solvent-accessible domains and hydrophobic pockets within target proteins, specifically Thrombin, Acetylcholinesterase (AChE), and Chemokine Receptor 2 (CCR2).

This guide provides a definitive physicochemical profile, validated synthetic routes, and analytical standards required for the high-fidelity utilization of this scaffold in drug discovery.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | 1-Cyclopentylpiperidine-4-carboxamide |

| Common Name | N-Cyclopentylisonipecotamide |

| CAS Number | 1170458-48-6 |

| Molecular Formula | C₁₁H₂₀N₂O |

| Molecular Weight | 196.29 g/mol |

| SMILES | NC(=O)C1CCN(C2CCCC2)CC1 |

| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted) |

| Appearance | Off-white to pale yellow crystalline solid |

Physicochemical Characteristics

The utility of 1-Cyclopentylpiperidine-4-carboxamide is defined by its acid-base behavior and lipophilicity profile.

3.1 Ionization Profile (pKa)

The molecule possesses two relevant ionization centers. Understanding these is crucial for optimizing purification (pH control) and bioavailability.

-

Piperidine Nitrogen (

): Basic.[1]-

Experimental pKa: ~9.2 (Typical for N-alkyl piperidines).

-

Implication: At physiological pH (7.4), the molecule is predominantly protonated (>98% cationic). This ensures high solubility in aqueous media but requires specific formulation strategies for membrane permeability.

-

-

Carboxamide Nitrogen (

): Neutral.-

pKa: >15 (Non-ionizable under physiological conditions).

-

Implication: Acts strictly as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

-

3.2 Solubility & Lipophilicity

-

LogP (Octanol/Water): 0.82 (Predicted).

-

Context: The cyclopentyl group adds approximately +2.2 log units of lipophilicity compared to the parent isonipecotamide (LogP ≈ -1.4). This shift is critical for blood-brain barrier (BBB) penetration in neuro-drug applications.

-

-

Solubility:

-

Water (pH 7): Moderate (>5 mg/mL).

-

0.1N HCl: High (Protonated form).

-

DCM/Methanol: Soluble (Free base form).

-

Validated Synthetic Protocol

The synthesis follows a Reductive Amination pathway. This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation).

4.1 Reaction Logic & Mechanism

The reaction proceeds via the formation of an iminium ion intermediate between Piperidine-4-carboxamide and Cyclopentanone , followed by in situ reduction using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride. STAB is preferred for safety and selectivity.

4.2 Step-by-Step Protocol

Reagents:

-

Piperidine-4-carboxamide (1.0 eq)

-

Cyclopentanone (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (catalytic, pH adjustment)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

-

Imine Formation: Dissolve Piperidine-4-carboxamide in DCE. Add Cyclopentanone and stir for 30 minutes at room temperature. Note: Add acetic acid if the amine is supplied as a free base to catalyze imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Exothermic reaction).

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.

-

Quench: Quench with saturated aqueous NaHCO₃ (pH > 8).

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

4.3 Synthesis Workflow Diagram

Figure 1: Reductive amination pathway utilizing STAB for selective mono-alkylation.

Analytical Characterization (Quality Control)

To ensure the integrity of the scaffold for biological assays, the following analytical criteria must be met.

5.1 HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (Amide absorption) and 254 nm.

-

Retention Time: Expect elution at ~4.5–5.5 min (Intermediate polarity).

5.2 Impurity Profile

| Impurity | Origin | Control Strategy |

| Residual Cyclopentanone | Excess reagent | Remove via high-vacuum drying or bisulfite wash. |

| Piperidine-4-carboxamide | Unreacted starting material | Ensure >1.1 eq of ketone; Scavenge with isocyanate resin. |

| Cyclopentanol | Reduction of ketone | Soluble in organic wash; remove during workup. |

Biological Relevance & Applications

This scaffold is not merely a building block; it is a validated pharmacophore for dual-target inhibition in complex neuro-vascular pathologies.

6.1 Mechanism of Action (Thrombin & AChE)

Research indicates that 1-Cyclopentylpiperidine-4-carboxamide derivatives act as dual inhibitors.

-

Thrombin (S1 Pocket): The basic piperidine nitrogen interacts with Asp189 in the S1 specificity pocket of thrombin.[2]

-

Acetylcholinesterase (CAS/PAS): The cyclopentyl group provides hydrophobic interactions with the Peripheral Anionic Site (PAS), while the amide linker positions aromatic extensions toward the Catalytic Anionic Site (CAS).

6.2 Structural Activity Relationship (SAR) Map

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.

References

-

10X CHEM. (2023). Product Datasheet: 1-cyclopentylpiperidine-4-carboxamide (CAS 1170458-48-6).[3]Link

-

Struzinski, P., et al. (2021). "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease."[1] Molecules, 26(17), 5208.[1] Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16772636 (Related Derivative).Link

-

ChemSrc. (2023). CAS 1170458-48-6 Physicochemical Properties.[3]Link

Sources

therapeutic potential of 1-Cyclopentylpiperidine-4-carboxamide derivatives

Therapeutic Potential of 1-Cyclopentylpiperidine-4-carboxamide Derivatives

Executive Summary

The 1-Cyclopentylpiperidine-4-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized for its potent antagonism of Chemokine Receptor 2 (CCR2) and Chemokine Receptor 5 (CCR5). As a critical node in the inflammatory cascade, this scaffold has garnered significant attention in the development of therapeutics for neuropathic pain, atherosclerosis, rheumatoid arthritis, and metabolic syndrome .

This technical guide dissects the pharmacophore, analyzing the causal relationships between its structural elements and its biological efficacy.[1] It moves beyond basic description to provide a rigorous examination of Structure-Activity Relationships (SAR), self-validating experimental protocols, and the specific challenges of hERG liability associated with piperidine-based therapeutics.

The Chemical Architecture

The molecule is defined by three distinct pharmacophoric regions, each serving a specific function in receptor binding and pharmacokinetic (PK) stability.

| Structural Domain | Chemical Moiety | Function & Causality |

| The Anchor (Hydrophobic) | 1-Cyclopentyl Group | Lipophilic Pocket Occupation: The cyclopentyl ring provides a precise steric fit into the hydrophobic accessory pocket of the CCR2/CCR5 transmembrane domain. It anchors the molecule, preventing rapid dissociation (residence time optimization). |

| The Core (Scaffold) | Piperidine Ring | Geometric Spacer: The piperidine ring acts as a semi-rigid linker that positions the amide "warhead" at the correct distance from the basic nitrogen. It also dictates the pKa (typically ~8.5–9.5), influencing solubility and lysosomal trapping. |

| The Warhead (Polar) | 4-Carboxamide | Hydrogen Bonding: The carboxamide moiety (-CONH2 or -CONHR) serves as a hydrogen bond donor/acceptor network, interacting with key residues (e.g., Glu291 in CCR2) to lock the receptor in an inactive conformation. |

Mechanism of Action: CCR2/CCR5 Antagonism

The therapeutic utility of 1-Cyclopentylpiperidine-4-carboxamide derivatives stems from their ability to disrupt the CCL2-CCR2 axis .

-

Pathophysiology: Under inflammatory conditions, tissues release Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[2] This ligand binds to CCR2 on circulating monocytes, triggering G-protein coupled signaling that leads to cytoskeletal rearrangement and chemotaxis (migration) into the tissue.[2]

-

Therapeutic Intervention: These derivatives function as allosteric or orthosteric antagonists . By occupying the transmembrane bundle, they sterically hinder the conformational changes required for G-protein activation, effectively "freezing" the receptor.

Signaling Pathway Blockade (Visualization)

Caption: The antagonist prevents CCL2-mediated receptor activation, halting the downstream calcium flux and subsequent monocyte migration.

Structure-Activity Relationship (SAR) & Optimization

Successful drug candidates in this class must balance potency with safety. A recurring failure mode for piperidine-based drugs is hERG channel inhibition , which can lead to fatal cardiac arrhythmias (QT prolongation).

SAR Optimization Strategy

-

The Cyclopentyl Substitution:

-

Observation: Replacing the cyclopentyl group with a simple methyl or ethyl group drastically reduces potency (10-100 fold loss).

-

Causality: The receptor possesses a specific lipophilic cavity that requires the volume of a 5- or 6-membered ring. Cyclopentyl is often superior to cyclohexyl due to a tighter steric fit without incurring the entropic penalty of a larger ring.

-

-

Mitigating hERG Liability:

-

Problem: The basic nitrogen of the piperidine ring, combined with lipophilic side chains, is a classic pharmacophore for hERG blocking.

-

Solution:

-

Reduce Basicity: Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring or adjacent to the nitrogen to lower the pKa.

-

Zwitterionic Approach: Introduce a carboxylic acid or polar group on the amide side chain to reduce overall lipophilicity (LogD) while maintaining receptor affinity.

-

-

-

Amide Functionalization:

-

The "R" group on the carboxamide (-CONHR) dictates selectivity between CCR2 and CCR5. Large, bulky aryl groups (e.g., 3,4-dichlorophenyl) tend to favor dual inhibition, while smaller heteroaryl groups can tune selectivity toward CCR2.

-

Therapeutic Indications

| Indication | Mechanistic Rationale | Clinical Relevance |

| Neuropathic Pain | CCR2 is upregulated in dorsal root ganglia (DRG) after nerve injury. Blockade prevents macrophage infiltration and sensitization of nociceptors. | High potential for non-opioid analgesia. |

| Atherosclerosis | Monocytes migrate into arterial walls via CCR2 to form foam cells (plaque precursors). | Prevention of plaque progression and instability. |

| Diabetic Nephropathy | CCL2 recruits macrophages to the kidney, driving fibrosis and albuminuria. | Renal protection in Type 2 Diabetes. |

Experimental Protocols

To validate the therapeutic potential of a new derivative, the following self-validating workflows are required.

Protocol A: Synthesis via Reductive Amination

Objective: Efficiently couple the cyclopentyl group to the piperidine core.

-

Reagents: Piperidine-4-carboxamide (1.0 eq), Cyclopentanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Piperidine-4-carboxamide in dry DCM.

-

Add Cyclopentanone and stir for 30 mins to allow imine formation (equilibrium).

-

Add STAB slowly at 0°C. Causality: STAB is a mild reducing agent that selectively reduces the imine over the ketone, preventing side reactions.

-

Stir at room temperature for 12 hours.

-

Quench with saturated NaHCO3. Extract with DCM.[3]

-

-

Validation:

-

TLC: Disappearance of starting amine (ninhydrin stain).

-

1H NMR: Diagnostic multiplet for cyclopentyl methine proton at ~2.5-3.0 ppm.

-

Protocol B: Calcium Mobilization Assay (FLIPR)

Objective: Quantify functional antagonism (IC50).

-

Cell Line: CHO-K1 cells stably expressing human CCR2 and Gα16 (promiscuous G-protein to couple to calcium).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

-

Compound Addition: Add serial dilutions of the 1-Cyclopentylpiperidine-4-carboxamide derivative. Incubate for 15 mins.

-

Agonist Challenge: Inject EC80 concentration of recombinant Human CCL2 (MCP-1).

-

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: Calculate IC50 based on the inhibition of the calcium peak relative to vehicle control.

Synthesis Workflow (Visualization)

Caption: One-pot reductive amination strategy for rapid scaffold assembly.

References

-

Pasternak, A., et al. (2008).[4] "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Brodmerkel, C. M., et al. (2005). "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology.

-

Xia, M., et al. (2007). "Structure-Activity Relationship of 1-Cyclopentyl-piperidine-4-carboxamide Derivatives as CCR2 Antagonists." Journal of Medicinal Chemistry. (Note: Representative citation for the scaffold class).

-

Teijin Pharma Ltd. (2014). "Piperidine-4-carboxamide derivatives as CCR5 inhibitors." European Journal of Medicinal Chemistry.

-

Mock, E. D., et al. (2020). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry.

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Chemical Safety and Pharmacological Application Guide: 1-Cyclopentylpiperidine-4-carboxamide

Executive Summary

In the landscape of neurodegenerative drug discovery, 1-Cyclopentylpiperidine-4-carboxamide (CAS: 1170458-48-6) has emerged as a critical pharmacophore building block. It is primarily utilized in the synthesis of first-in-class isonipecotamide-based dual inhibitors targeting both thrombin and cholinesterase—a multimodal therapeutic strategy currently under investigation for Alzheimer’s Disease (AD) [1].

Because this compound bridges the gap between raw chemical synthesis and advanced pharmacological application, its handling requires a nuanced understanding of both its molecular toxicity and its chemical reactivity. This whitepaper provides drug development professionals with an in-depth synthesis of the Safety Data Sheet (SDS) parameters, physicochemical profiling, and self-validating experimental workflows required to handle and utilize this compound safely and effectively.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-cyclopentylpiperidine-4-carboxamide is essential for predicting its behavior in both biological assays and organic solvents. The presence of the basic piperidine nitrogen and the hydrogen-bonding carboxamide group dictates its solubility profile and its interaction with target enzyme pockets.

Table 1: Physicochemical and Identification Data

| Property | Value / Description | Causality / Relevance |

| Chemical Name | 1-Cyclopentylpiperidine-4-carboxamide | Core scaffold for isonipecotamide derivatives. |

| CAS Number | 1170458-48-6 | Unique identifier for regulatory compliance [4]. |

| Molecular Formula | C11H20N2O | Determines stoichiometric calculations in coupling. |

| Molecular Weight | 196.29 g/mol | Critical for precise molarity in high-throughput assays. |

| Physical State | Solid (typically pale brown/white) | Requires dust-control measures during weighing [1]. |

| Solubility | Soluble in DMSO, DMF, DCM | DMF/DCM are optimal for downstream amide coupling. |

Mechanistic Pharmacology: Dual Thrombin/Cholinesterase Inhibition

In drug development, 1-cyclopentylpiperidine-4-carboxamide is not merely a passive reagent; it is the structural determinant for dual-target affinity. When coupled with functionalized anilines (e.g., yielding N-(3-(4-fluorobenzyloxy)phenyl)-1-cyclopentylpiperidine-4-carboxamide), the resulting derivatives exhibit potent inhibition of both Acetylcholinesterase (AChE) and Thrombin[1].

-

AChE Inhibition: The piperidine ring establishes critical

and cation- -

Thrombin Inhibition: Thrombin is a pleiotropic protease recognized as a key inflammatory mediator in the brain. The isonipecotamide core fits into the S1 pocket of thrombin, reducing neurotoxicity and neuroinflammation associated with AD [1].

Fig 1. Dual inhibition pathway of isonipecotamide derivatives in Alzheimer's disease models.

Hazard Identification and Molecular Toxicology (SDS Core)

While a compound-specific, globally harmonized SDS for 1-cyclopentylpiperidine-4-carboxamide is often proprietary to specific synthesis batches, its hazard profile is reliably extrapolated from its structural analogs (e.g., piperidine-4-carboxamide) [2, 3]. The secondary aliphatic amine and carboxamide functionalities present specific localized hazards.

Table 2: GHS Hazard Classification and Causality

| GHS Code | Hazard Statement | Molecular Causality & Toxicological Mechanism |

| H315 | Causes skin irritation | The basicity of the piperidine nitrogen disrupts the slightly acidic acid mantle of the skin, leading to localized lipid bilayer disruption and inflammation [2]. |

| H319 | Causes serious eye irritation | Direct contact causes rapid pH alteration in the aqueous humor, triggering corneal epithelial damage and severe pain [3]. |

| H335 | May cause respiratory irritation | Inhalation of fine particulate dust interacts with the mucosal lining of the respiratory tract, causing acute localized basic burns and coughing [2]. |

First Aid and Exposure Protocols

-

Inhalation: Remove the subject to fresh air. Causality: Restores ambient oxygen levels and halts mucosal exposure to basic particulates.

-

Skin Contact: Flush with copious amounts of water and soap for 15 minutes. Causality: Dilutes the localized concentration of the amine, neutralizing the pH shift on the epidermis [3].

-

Eye Contact: Rinse cautiously with water for several minutes; remove contact lenses. Causality: Prevents the compound from being trapped against the cornea, mitigating severe tissue necrosis.

Experimental Workflows & Safety Protocols

To synthesize active pharmaceutical ingredients (APIs) from 1-cyclopentylpiperidine-4-carboxamide, researchers typically employ amide coupling reactions. The following protocol outlines a self-validating methodology using TBTU and DIPEA, ensuring both high yield and operator safety.

Step-by-Step Amide Coupling Methodology

Step 1: Reagent Preparation under Inert Atmosphere

-

Action: In a thoroughly ventilated fume hood, dissolve 1-cyclopentylpiperidine-4-carboxamide (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the activated ester intermediate formed in Step 2, drastically reducing the reaction yield. The fume hood mitigates the H335 inhalation hazard [2].

Step 2: Activation and Coupling

-

Action: Add TBTU (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir at room temperature for 12 hours.

-

Causality: TBTU acts as a highly efficient coupling reagent by converting the carboxylic acid into an active ester. DIPEA serves as a sterically hindered, non-nucleophilic base; it deprotonates the amine to enhance its nucleophilicity without participating in unwanted side reactions.

Step 3: Self-Validating Reaction Monitoring

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) and LC-MS.

-

Validation Check: The protocol is self-validating when the starting material spot (visualized under UV 254 nm or iodine stain) completely disappears, and LC-MS confirms the presence of the desired product mass (e.g.,

peak). If the starting mass remains, the coupling has stalled, indicating potential moisture contamination.

Step 4: Aqueous Quenching and Extraction

-

Action: Quench the reaction with saturated aqueous

, then extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine and dry over anhydrous -

Causality: The mild base (

) neutralizes any residual acid and decomposes unreacted TBTU. Brine removes residual DMF from the organic phase.

Fig 2. Self-validating experimental workflow for the synthesis of piperidine carboxamides.

Regulatory and Handling Framework

To maintain scientific integrity and laboratory safety, handling of 1-cyclopentylpiperidine-4-carboxamide must adhere to strict regulatory frameworks:

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) must be worn to prevent H315 skin irritation. Safety goggles with side shields are mandatory to prevent H319 eye damage [2, 3].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents to prevent exothermic degradation.

-

Disposal: Do not discharge into drains. The compound and its derivatives must be disposed of via a licensed professional waste disposal service, categorized under non-halogenated organic solid waste, in compliance with federal and local environmental regulations.

References

- Source: National Center for Biotechnology Information (NCBI)

- Title: SAFETY DATA SHEET: Piperidine-4-carboxamide Source: Sigma-Aldrich URL

- Title: 1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)

- Source: 10xchem.

Pharmacological Classification and Mechanistic Profiling of 1-Cyclopentylpiperidine-4-carboxamide

Executive Summary

The compound 1-Cyclopentylpiperidine-4-carboxamide and its structural derivatives represent a breakthrough in neuropharmacology, specifically classified as First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors [1]. As the pharmaceutical industry shifts away from single-target paradigms for complex neurodegenerative disorders, this scaffold has emerged as a highly potent Multi-Target-Directed Ligand (MTDL). By simultaneously addressing the neurovascular/inflammatory axis (via Thrombin/Factor Xa) and the cholinergic deficit axis (via Acetylcholinesterase/Butyrylcholinesterase), this chemical class offers a synergistic therapeutic strategy for Alzheimer’s Disease (AD) and related dementias.

This technical guide provides an in-depth analysis of its pharmacological classification, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate its dual-inhibition profile.

Pharmacological Classification & Mechanistic Rationale

Primary Classification: MTDL Dual Inhibitor

Historically, isonipecotamides were developed strictly as direct thrombin (thr) or Factor Xa (fXa) inhibitors (e.g., Dabigatran-like anticoagulants). However, advanced virtual screening via the Multi-fingerprint Similarity Searching aLgorithm (MuSSeL) revealed that the 1-cyclopentylpiperidine-4-carboxamide core possesses a unique topological polar surface area (tPSA) that perfectly fits the catalytic gorge of cholinesterases [1].

The Cardiovascular/Alzheimer's Axis (Causality)

The rationale for this dual classification is rooted in the pathophysiological overlap between vascular injury and neurodegeneration [2].

-

The Neurovascular Pathway: Vascular injuries increase the permeability of the Blood-Brain Barrier (BBB), allowing peripheral Thrombin to enter the central nervous system. Thrombin acts as a pleiotropic protease, activating Protease-Activated Receptors (PARs) on microglia and astrocytes, which triggers severe neuroinflammation and neurotoxicity.

-

The Cholinergic Pathway: Concurrently, the overactivity of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) depletes acetylcholine (ACh), driving the cognitive decline hallmark of AD.

By utilizing the 1-cyclopentylpiperidine-4-carboxamide scaffold, researchers can block both the upstream inflammatory trigger (Thrombin) and the downstream cognitive deficit (Cholinesterase).

Figure 1: Dual mechanism of action of 1-cyclopentylpiperidine-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The pharmacological efficacy of this class is highly sensitive to steric and electronic modifications. The substitution of an N-isopropyl group with an N-cyclopentyl group on the piperidine ring significantly enhances the lipophilicity and molecular volume, pushing the tPSA closer to the optimum (~54.46 Ų) required for BBB penetration and dual-pocket binding [1].

Furthermore, the positional isomerism on the carboxamide scaffold dictates the compound's ability to enter the narrow enzymatic gorge of AChE. Meta-substituted analogs consistently outperform their ortho- and para-substituted counterparts.

Quantitative SAR Summary

| Compound ID | Piperidine N-Substituent | Carboxamide N-Substituent | Yield (%) | Melting Point (°C) | Key Pharmacological Notes |

| 1 (Benchmark) | Pyridin-4-yl | Phenyl | N/A | N/A | |

| 15 | Cyclopentyl | 3-(4-fluorobenzyloxy)phenyl | 85% | 183–185 | Meta-substitution maximizes dual-target affinity. |

| 17 | Cyclopentyl | 4-(4-fluorobenzyloxy)phenyl | 50% | 215–217 | Para-substitution shows reduced optimal binding. |

| 19 | Cyclopentyl | 2-(4-fluorobenzyloxy)phenyl | 65% | 183–185 | Ortho-substitution limits enzymatic pocket entry. |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-cyclopentylpiperidine-4-carboxamide derivatives must follow strict, self-validating biochemical assays. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

This assay quantifies the ability of the compound to inhibit AChE/BChE by measuring the colorimetric output of thiocholine reacting with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration < 1% to prevent solvent-induced enzyme denaturation).

-

Pre-Incubation: Mix the enzyme (eeAChE or eqBChE), DTNB (0.3 mM), and the test compound. Incubate at 25°C for 10 minutes.

-

Causality: This pre-incubation phase is critical. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the introduction of the competing substrate, ensuring accurate

determination.

-

-

Reaction Initiation: Add acetylthiocholine iodide (0.5 mM) to initiate the reaction.

-

Kinetic Readout: Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

-

Causality: Thiocholine, the product of enzymatic hydrolysis, reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity.

-

-

Self-Validation System: Run a positive control (Donepezil) to validate the dynamic range of the assay, and a vehicle control (1% DMSO) to establish the 100% activity baseline.

Protocol B: In Vitro Thrombin Inhibition (Chromogenic Assay)

-

Buffer Preparation: Prepare Tris-HCl buffer (pH 7.4) containing 0.15 M NaCl and 0.1% Bovine Serum Albumin (BSA).

-

Causality: BSA prevents the non-specific adsorption of the highly lipophilic cyclopentyl derivatives to the plastic walls of the microplate.

-

-

Incubation: Incubate human Thrombin (0.5 U/mL) with varying concentrations of the test compound for 15 minutes at 37°C.

-

Substrate Addition: Add the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

-

Detection: Measure the release of p-nitroaniline at 405 nm.

-

Causality: The cleavage of the amide bond by active thrombin releases p-nitroaniline. A decrease in the rate of absorbance increase confirms direct thrombin inhibition. Validate with Dabigatran as the reference standard.

-

Figure 2: Self-validating experimental workflow for MTDL discovery and validation.

Conclusion

The pharmacological classification of 1-cyclopentylpiperidine-4-carboxamide as a dual Thrombin/Cholinesterase inhibitor marks a critical evolution in drug design. By moving beyond the "one drug, one target" dogma, this scaffold provides a robust foundation for developing MTDLs capable of simultaneously halting neuroinflammation and restoring cognitive function in Alzheimer's Disease. Future clinical translation will depend on optimizing the pharmacokinetic profiles of these cyclopentyl derivatives to maximize BBB penetration while maintaining low-nanomolar affinity for both enzymatic targets.

References

-

Title: First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: Molecules (MDPI), 2021, 26(17), 5208. URL: [Link]

-

Title: Identification of Potential Targets Linked to the Cardiovascular/Alzheimer's Axis through Bioinformatics Approaches Source: Biomedicines (MDPI), 2022, 10(2), 389. URL: [Link]

Thermal Characterization and Physicochemical Profiling of 1-Cyclopentylpiperidine-4-carboxamide

Executive Summary

In contemporary drug discovery, functionally substituted piperidines serve as foundational pharmacophores. Specifically, 1-Cyclopentylpiperidine-4-carboxamide (CAS Number: 1170458-48-6)[1] has emerged as a highly valuable synthetic intermediate. It is prominently featured in the development of multi-target directed ligands (MTDLs), such as first-in-class dual thrombin and cholinesterase inhibitors designed for Alzheimer's disease therapeutics[2].

Understanding the precise thermal properties—namely the melting point (MP) and boiling point (BP)—of this compound is critical for downstream formulation, scale-up synthesis, and purification. This whitepaper provides an authoritative analysis of the thermal dynamics of 1-Cyclopentylpiperidine-4-carboxamide, detailing the causality behind its physical state and providing self-validating protocols for empirical determination.

Mechanistic Causality of Thermal Properties

The macroscopic thermal properties of 1-Cyclopentylpiperidine-4-carboxamide are directly dictated by its microscopic structural features: a basic piperidine core, a lipophilic N-cyclopentyl ring, and a terminal primary carboxamide group.

Melting Point Dynamics

The parent compound, piperidine-4-carboxamide (commonly known as isonipecotamide), possesses a highly ordered crystal lattice driven by strong intermolecular hydrogen bonding from the primary amide (-CONH2) group, yielding a melting point of 145–148 °C.

When the piperidine nitrogen is alkylated with a cyclopentyl group, two competing thermodynamic forces emerge:

-

Preservation of Hydrogen Bonding: The primary amide remains intact, continuing to act as a strong hydrogen bond donor and acceptor, which inherently drives up the energy required for solid-to-liquid phase transition.

-

Steric Disruption: The bulky cyclopentyl ring introduces significant steric hindrance and conformational flexibility, which slightly disrupts the tight molecular packing seen in the parent compound.

Boiling Point & Vaporization Dynamics

Boiling point is governed by the energy required to overcome intermolecular forces in the liquid phase. The parent compound exhibits a high boiling point of approximately 296 °C to 311 °C at atmospheric pressure (760 mmHg)[3].

The addition of the cyclopentyl group increases the molecular weight (196.29 g/mol )[1] and the overall van der Waals surface area, which further elevates the boiling point. At atmospheric pressure, the predicted boiling point exceeds 350 °C . However, primary amides are highly susceptible to thermal degradation (e.g., dehydration to nitriles or oxidative cleavage) at temperatures above 250 °C. Therefore, the boiling point is practically determined and utilized under reduced pressure (vacuum distillation), typically distilling at 160–180 °C at 1.5 mmHg .

Physicochemical Data Summary

The following table synthesizes the structural and thermal data for 1-Cyclopentylpiperidine-4-carboxamide to facilitate rapid comparative analysis during process chemistry workflows.

| Property | Value / Specification | Mechanistic Driver |

| Compound Name | 1-Cyclopentylpiperidine-4-carboxamide | N/A |

| CAS Number | 1170458-48-6[1] | N/A |

| Molecular Formula | C11H20N2O | N/A |

| Molecular Weight | 196.29 g/mol [1] | Contributes to elevated boiling point. |

| Melting Point | 135 °C – 150 °C (Predicted) | Primary amide hydrogen bonding networks partially offset by cyclopentyl steric bulk. |

| Boiling Point (760 mmHg) | > 350 °C (Predicted) | High molecular weight combined with strong dipole-dipole interactions. |

| Boiling Point (1.5 mmHg) | 160 °C – 180 °C (Predicted) | Reduced pressure required to prevent thermal degradation of the carboxamide group. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They do not merely instruct; they incorporate internal controls to verify the accuracy of the thermal data collected.

High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is prioritized over traditional capillary methods because it provides quantitative thermodynamic data and can detect polymorphs or solvent inclusions that visually obscure true melting points.

-

Step 1: System Calibration (The Validation Step)

-

Action: Calibrate the DSC using an Indium standard.

-

Causality: Indium has a highly reproducible melting point of 156.6 °C. Because this perfectly brackets the expected melting range of our target compound (~135–150 °C), it ensures the sensor's thermal accuracy precisely where the phase transition will occur.

-

-

Step 2: Sample Preparation

-

Action: Weigh exactly 2.0–5.0 mg of 1-Cyclopentylpiperidine-4-carboxamide into a standard aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact.

-

-

Step 3: Thermal Cycling

-

Action: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Heat the sample from 25 °C to 200 °C at a strict rate of 10 °C/min.

-

-

Step 4: Data Extraction

-

Action: Identify the sharp endothermic peak. The true melting point is recorded as the extrapolated onset temperature (

) , not the peak maximum, as

-

Boiling Point Determination via Vacuum Distillation

Atmospheric boiling point determination is fundamentally flawed for this compound due to the thermal lability of the amide bond. Vacuum distillation serves as both a purification method and a boiling point determinant.

-

Step 1: Apparatus Assembly & Equilibration

-

Action: Assemble a short-path distillation apparatus. Apply a high-vacuum pump equipped with a digital Pirani gauge.

-

-

Step 2: Pressure Stabilization (The Validation Step)

-

Action: Evacuate the system and stabilize the pressure strictly at 1.5 mmHg. Verify system integrity by ensuring the leak rate is <0.1 mmHg/min.

-

Causality: Boiling point is a function of pressure. Without a perfectly sealed, validated vacuum, the recorded vapor temperature will be irreproducible.

-

-

Step 3: Controlled Heating

-

Action: Submerge the boiling flask in a silicone oil bath. Increase the temperature gradually (2–3 °C/min) to prevent bumping.

-

-

Step 4: Fraction Collection & AET Calculation

-

Action: Record the temperature of the vapor at the distillation head once it reaches a stable plateau (expected between 160–180 °C). Use a pressure-temperature nomograph to calculate the Atmospheric Equivalent Temperature (AET) to confirm the theoretical atmospheric boiling point.

-

Structural and Workflow Visualizations

The following diagrams illustrate the experimental workflows and the mechanistic relationships governing the thermal properties of the compound.

Workflow for thermal analysis and physicochemical profiling of the carboxamide derivative.

Mechanistic relationship between molecular structure and macroscopic thermal properties.

References

-

Molecules (MDPI). "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease." National Center for Biotechnology Information (PMC), 2021.[Link]

-

Sigma-Aldrich (MilliporeSigma). "Safety Data Sheet: Isonipecotamide (Piperidine-4-carboxamide)." Sigma-Aldrich, Accessed March 5, 2026. [Link]

-

U.S. Environmental Protection Agency (EPA). "Piperidine-4-carboxamide Properties - CompTox Chemicals Dashboard." EPA.gov, Accessed March 5, 2026.[Link]

Sources

The Emergence of 1-Cyclopentylpiperidine-4-carboxamide as a Privileged Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-cyclopentylpiperidine-4-carboxamide core is a prominent structural motif in contemporary drug discovery, serving as a versatile scaffold for developing potent and selective modulators of various biological targets. Its unique combination of a rigid piperidine ring, a flexible cyclopentyl group, and a hydrogen-bonding carboxamide moiety provides an excellent framework for optimizing pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth exploration of the synthesis, key applications, and structure-activity relationships (SAR) of this important chemical entity, providing actionable insights for drug development professionals.

Physicochemical Properties and Synthesis

The 1-cyclopentylpiperidine-4-carboxamide scaffold presents a favorable profile for drug development, balancing lipophilicity and aqueous solubility. The cyclopentyl group enhances binding to hydrophobic pockets within target proteins, while the piperidine and carboxamide groups can be modified to fine-tune potency, selectivity, and pharmacokinetic parameters.

A common synthetic route to this scaffold begins with commercially available 4-cyanopiperidine. The synthesis involves two primary steps: N-alkylation followed by nitrile hydrolysis or conversion.

Caption: General synthesis of 1-Cyclopentylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis of 1-Cyclopentylpiperidine-4-carboxamide

-

N-Alkylation: To a solution of 4-cyanopiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and cyclopentyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure to obtain crude 1-cyclopentylpiperidine-4-carbonitrile.

-

Nitrile Hydrolysis: Dissolve the crude intermediate in a suitable solvent such as ethanol. Add an aqueous solution of sodium hydroxide followed by the slow addition of hydrogen peroxide.

-

Stir the reaction at room temperature, monitoring for the completion of the reaction.

-

Quench the reaction carefully, and extract the product with an appropriate organic solvent.

-

Purify the final product by column chromatography or recrystallization to yield 1-Cyclopentylpiperidine-4-carboxamide.

Key Medicinal Chemistry Applications

The 1-cyclopentylpiperidine-4-carboxamide scaffold has been successfully employed in the development of inhibitors for several key enzymes and as ligands for various receptors.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2] Inhibiting FAAH increases endogenous AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4]

The 1-cyclopentylpiperidine-4-carboxamide moiety has been incorporated into potent FAAH inhibitors like URB597.[5][6][7] In these inhibitors, the cyclopentyl group often occupies a hydrophobic pocket in the enzyme's active site, while the carboxamide participates in crucial hydrogen bonding interactions with the catalytic serine residue.[2][8]

Structure-Activity Relationship (SAR) Insights for FAAH Inhibitors:

-

Cyclopentyl Group: Provides optimal hydrophobic interactions. Larger or smaller cycloalkyl groups can decrease potency.

-

Piperidine Ring: Acts as a rigid scaffold to correctly orient the pharmacophoric elements.

-

Carboxamide: Essential for binding to the catalytic triad of FAAH.[2] Modifications to this group generally lead to a loss of activity.

| Compound | Target | IC50 (nM) | Therapeutic Area |

| URB597 | FAAH | ~0.3 | Anxiety, Pain, Inflammation |

| OL-135 | FAAH | ~4 | Pain, Inflammation[3] |

Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH is another enzyme involved in the metabolism of signaling lipids, specifically converting anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[9][10] Inhibition of sEH has shown therapeutic potential in treating inflammation, pain, and cardiovascular diseases.[11][12]

The 1-cyclopentylpiperidine-4-carboxamide scaffold has been utilized to develop potent and selective sEH inhibitors.[11][13] The design of these inhibitors often involves attaching a pharmacophore that mimics the epoxide substrate to the carboxamide nitrogen.

Caption: Conceptual binding of a sEH inhibitor.

Nociceptin/Orphanin FQ (NOP) Receptor Ligands

The NOP receptor, a member of the opioid receptor family, is implicated in pain modulation, anxiety, and other CNS functions.[14][15][16] Both agonists and antagonists of the NOP receptor are of therapeutic interest. The 1-cyclopentylpiperidine-4-carboxamide scaffold has proven to be a valuable starting point for developing NOP receptor ligands.[17][18]

Subtle modifications to the substituent on the piperidine nitrogen can convert potent NOP antagonists into agonists, highlighting the sensitivity of the receptor to the chemical space around this position.[18] For instance, bulky, conformationally restricted N-substituents often lead to antagonist activity, while more flexible substituents can result in agonist profiles.[17]

Pharmacokinetics and Drug Metabolism

Derivatives of 1-cyclopentylpiperidine-4-carboxamide generally exhibit drug-like pharmacokinetic properties.[19][20] The piperidine ring is susceptible to metabolism, primarily through oxidation. The metabolic stability can be improved by introducing blocking groups or by modifying the electronic properties of the molecule. The primary route of metabolism for many piperidine-containing drugs is catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[19]

Future Directions and Conclusion

The 1-cyclopentylpiperidine-4-carboxamide scaffold continues to be a highly attractive and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its core components allow for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research will likely focus on:

-

Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit both FAAH and sEH, which may offer synergistic therapeutic benefits for inflammatory pain.[1]

-

Allosteric Modulators: Exploring the potential of this scaffold to develop allosteric modulators for GPCRs, which can offer improved selectivity and a better side-effect profile compared to orthosteric ligands.

-

Targeted Drug Delivery: Conjugating this scaffold to targeting moieties to deliver therapeutic agents to specific tissues or cell types, thereby enhancing efficacy and reducing off-target effects.

References

-

Holt, S., et al. (2005). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Micale, V., et al. (2011). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology. Available at: [Link]

-

Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. Available at: [Link]

-

Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Gáll, Z., et al. (2025). Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress. bioRxiv. Available at: [Link]

-

Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Gokey, T., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules. Available at: [Link]

-

Jones, P. D., et al. (2013). Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry. Available at: [Link]

-

Labar, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences. Available at: [Link]

-

Ruzza, C., et al. (2021). Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structures of reported NOP agonists. ResearchGate. Available at: [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. Available at: [Link]

-

Labar, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. PubMed. Available at: [Link]

-

Zaveri, N. T., et al. (2013). Designing Bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Journal of Medicinal Chemistry. Available at: [Link]

-

Zaveri, N. T., et al. (2005). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry. Available at: [Link]

-

Obach, R. S., et al. (2012). Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metabolism and Disposition. Available at: [Link]

-

Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. SN Applied Sciences. Available at: [Link]

-

Farcas, A. M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. Available at: [Link]

-

U.S. Food and Drug Administration. (1998). Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. accessdata.fda.gov. Available at: [Link]

-

Sarnelli, C., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules. Available at: [Link]

-

Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. Available at: [Link]

-

Cusimano, P., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

-

DTIC. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

- Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.

- Google Patents. (n.d.). ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride. Google Patents.

-

MDPI. (n.d.). Pharmacokinetics and Drug Interactions. MDPI. Available at: [Link]

-

Science.gov. (n.d.). safety pharmacokinetics pharmacodynamics: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands | MDPI [mdpi.com]

- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.unipd.it [research.unipd.it]

- 15. researchgate.net [researchgate.net]

- 16. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Designing Bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. safety pharmacokinetics pharmacodynamics: Topics by Science.gov [science.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 1-Cyclopentylpiperidine-4-carboxamide via Selective Reductive Amination

Here is a comprehensive, scientifically grounded application note and protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide.

Strategic Rationale & Chemical Significance

1-Cyclopentylpiperidine-4-carboxamide is a highly versatile tertiary amine building block. It serves as a critical intermediate in the development of multimodal neurotherapeutics—most notably in the synthesis of dual thrombin and cholinesterase inhibitors for Alzheimer’s disease , as well as sodium channel blockers targeting neuropathic pain .

The most efficient and scalable synthetic route to this compound is the direct reductive amination of piperidine-4-carboxamide (isonipecotamide) with cyclopentanone. This protocol leverages Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike stronger hydrides (e.g., NaBH₄), STAB provides exceptional chemoselectivity, reducing the transient iminium ion without reducing the unreacted ketone, thereby preventing the formation of cyclopentanol byproducts and maximizing the yield of the target tertiary amine .

Mechanistic Workflow & Pathway

The reaction proceeds via a two-stage mechanism: nucleophilic addition followed by hydride transfer. First, the secondary amine of isonipecotamide attacks cyclopentanone to form a hemiaminal, which dehydrates under mildly acidic conditions to form an electrophilic iminium ion. STAB then delivers a hydride to the iminium carbon, irreversibly generating the target compound.

Figure 1: Mechanistic workflow of the reductive amination yielding 1-Cyclopentylpiperidine-4-carboxamide.

Materials and Stoichiometry

The following parameters are optimized for a 10 mmol scale synthesis. All reagents should be handled under a dry nitrogen atmosphere to prevent premature hydrolysis of the iminium intermediate.

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Function |

| Piperidine-4-carboxamide | 128.17 | 1.00 | 1.28 g (10 mmol) | Primary Substrate / Nucleophile |

| Cyclopentanone | 84.12 | 1.20 | 1.01 g (12 mmol) | Alkylating Agent / Electrophile |

| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (10 mmol) | Brønsted Acid Catalyst |

| Sodium Triacetoxyborohydride | 211.94 | 1.50 | 3.18 g (15 mmol) | Chemoselective Reducing Agent |

| Dichloromethane (Anhydrous) | 84.93 | Solvent | 50 mL | Reaction Medium |

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Pre-formation

-

Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with piperidine-4-carboxamide (1.28 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Addition: Add cyclopentanone (1.01 g, 12 mmol) to the suspension, followed by the dropwise addition of glacial acetic acid (0.60 g, 10 mmol).

-

Equilibration: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30–45 minutes.

-

Causality Check: The addition of acetic acid serves a dual purpose: it acts as a catalyst to accelerate the dehydration of the hemiaminal into the iminium ion, and it increases the solubility of the starting materials in DCM. Pre-incubation maximizes the concentration of the electrophilic iminium species before the reducing agent is introduced.

-

Phase 2: Controlled Hydride Reduction

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 3.18 g, 15 mmol) portion-wise over 15 minutes.

-

Causality Check: STAB addition is mildly exothermic. Portion-wise addition at 0 °C prevents thermal spikes that could lead to unwanted side reactions, such as the direct reduction of cyclopentanone.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1, visualized with Ninhydrin stain).

Phase 3: Self-Validating Quenching & Extraction

-

Quenching: Cool the reaction to 0 °C and carefully quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Caution: Gas evolution (CO₂) will occur.

-

pH Validation (Critical): Measure the pH of the aqueous layer. If necessary, adjust to pH 9–10 using 1M NaOH.

-

Causality Check: The conjugate acid of the tertiary amine product has a pKa of ~9.5. If the aqueous layer is neutral or acidic, the product will remain protonated and water-soluble, drastically reducing isolated yield. A highly basic aqueous phase ensures the product is in its free-base form, allowing efficient partitioning into the organic layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM/MeOH/NH₄OH (90:9:1).

-

Causality Check: The addition of 1% aqueous ammonia deactivates the acidic silanol groups on the silica gel. This prevents the basic tertiary amine from "tailing" or irreversibly binding to the column, ensuring sharp elution bands and high purity.

-

-

Yield: Concentrate the pure fractions to afford 1-Cyclopentylpiperidine-4-carboxamide as a white to pale-yellow solid (Typical yield: 75–85%).

Analytical Characterization Data

To validate the structural integrity and purity of the synthesized compound, compare the isolated material against the following expected spectral parameters:

| Technique | Parameter | Expected Signal / Value | Diagnostic Significance |

| ¹H NMR (CDCl₃) | δ 2.45 – 2.60 ppm (m, 1H) | Methine proton (N-CH of cyclopentyl) | Confirms successful alkylation at the piperidine nitrogen. |

| ¹H NMR (CDCl₃) | δ 5.30, 5.50 ppm (br s, 2H) | Primary amide protons (-CONH₂) | Validates that the carboxamide group remains intact and was not dehydrated to a nitrile. |

| LC-MS (ESI+) | m/z 197.2 [M+H]⁺ | Molecular ion peak | Confirms the exact mass of the target compound (Exact Mass: 196.16). |

| FT-IR (ATR) | ~1660 cm⁻¹ | Amide I band (C=O stretch) | Confirms the presence of the carboxamide carbonyl. |

| FT-IR (ATR) | Absence of ~1740 cm⁻¹ | Ketone C=O stretch | Validates complete consumption/removal of unreacted cyclopentanone. |

References

-

Rullo, G., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 26(17), 5208. Available at:[Link]

- Ito, K., et al. (2006).Nitrogen containing heterocyclic compounds and medicines containing the same. U.S. Patent No. 6,995,144 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Application Note: High-Yield Synthesis of 1-Cyclopentylpiperidine-4-carboxamide

Introduction & Scope

The 1-alkylpiperidine-4-carboxamide motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold for GPCR ligands (e.g., 5-HT receptors), enzyme inhibitors, and ion channel modulators. The specific derivative 1-Cyclopentylpiperidine-4-carboxamide combines the polar, hydrogen-bonding capability of the primary amide with the lipophilic, metabolic stability of the cyclopentyl group.

This Application Note provides a validated, step-by-step protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide via reductive amination . Unlike alkylation with cyclopentyl halides—which suffers from elimination side reactions and over-alkylation—this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This reagent offers superior chemoselectivity, avoiding the reduction of the amide functionality while effectively coupling the sterically hindered secondary amine to the cyclic ketone.

Key Advantages of this Protocol:

-

Chemoselectivity: Preserves the primary amide (

). -

Safety: Avoids toxic cyanoborohydrides (

). -

Scalability: Mild conditions (Room Temperature) suitable for gram-scale synthesis.

Chemical Strategy & Mechanism

The synthesis proceeds via the condensation of Isonipecotamide (1) and Cyclopentanone (2) to form an iminium ion intermediate, which is selectively reduced in situ by STAB to yield the target 1-Cyclopentylpiperidine-4-carboxamide (3) .

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the reductive amination using Sodium Triacetoxyborohydride (STAB).

Materials & Stoichiometry

Reagent Purity Note: Ensure Cyclopentanone is free of polymerization products. Distillation is recommended if the reagent is old/colored. Isonipecotamide is typically a solid; ensure it is finely ground to aid dissolution.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Isonipecotamide | 128.17 | 1.0 | Starting Material (Amine) |

| Cyclopentanone | 84.12 | 1.2 | Starting Material (Ketone) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | Catalyst / pH Control |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Reaction Medium (0.2 M) |

| Dichloromethane (DCM) | 84.93 | Solvent | Extraction/Workup |

Experimental Protocol

Phase 1: Reaction Setup

Goal: Formation of the iminium species and controlled reduction.

-

Preparation: In a clean, dry round-bottom flask (equipped with a magnetic stir bar), suspend Isonipecotamide (1.0 equiv) in 1,2-Dichloroethane (DCE) .

-

Note: Isonipecotamide has limited solubility in non-polar solvents. DCE is preferred over DCM for its slightly higher polarity and boiling point. If solubility is extremely poor, a small amount of DMF (10% v/v) can be added, though this complicates workup.

-

-

Activation: Add Cyclopentanone (1.2 equiv) to the suspension.

-

Catalysis: Add Acetic Acid (1.0–2.0 equiv).

-

Critical Insight: The acid catalyzes the dehydration of the hemiaminal to the iminium ion. Stir this mixture for 15–30 minutes at room temperature. You may observe a clarity change or slight exotherm.

-

-

Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Safety: Evolution of hydrogen gas is possible but minimal compared to

.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature under an inert atmosphere (Nitrogen/Argon) for 12–16 hours .

Phase 2: Monitoring & Workup

Goal: Quenching excess hydride and isolating the basic product.

-

Monitoring: Check reaction progress via LC-MS or TLC.

-

TLC System: 10% MeOH in DCM with 1%

(Product is more non-polar than starting amine but polar due to amide). -

Stain: Ninhydrin (for starting amine) or Iodine/PMA.

-

-

Quenching: Once complete, quench the reaction by slowly adding saturated aqueous

solution. Stir vigorously for 20 minutes until gas evolution ceases and the biphasic layers separate. -

Extraction:

-

Separate the organic layer.[2]

-

Extract the aqueous layer 3x with DCM (or Chloroform/Isopropanol 3:1 if the product sticks to the water phase).

-

-

Washing: Combine organic extracts and wash with Brine .

-

Drying: Dry over anhydrous

or

Phase 3: Purification

Goal: Removal of excess ketone and borate salts.

-

Recrystallization (Preferred): The crude product is often a solid. Recrystallize from hot Ethyl Acetate or an EtOAc/Hexane mixture.

-

Flash Chromatography (Alternative): If oil/gum remains, purify via silica gel chromatography.

-

Eluent: Gradient of 0%

10% MeOH in DCM (optionally with 1% Triethylamine or

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

| Technique | Expected Signal / Observation | Interpretation |

| Cyclopentyl ring protons (methylene). | ||

| Cyclopentyl methine ( | ||

| Amide | ||

| LC-MS (ESI+) | Calculated MW: 196.29 Da. | |

| Appearance | White to off-white solid | High purity typically yields a crystalline solid. |

Workflow Visualization: Purification Logic

Figure 2: Decision tree for the workup and purification of the target amide.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Incomplete imine formation.

-

Fix: Add activated molecular sieves (4Å) during the condensation step (before adding STAB) to remove water and drive equilibrium.

-

-

Solubility Issues:

-

Cause: Isonipecotamide is highly polar.

-

Fix: Use Methanol as the solvent. Note: STAB reacts with methanol, so you must use a large excess of STAB (3-4 equiv) or switch to

(requires safety adjustments) or Pyridine-Borane complex.

-

-

Product trapped in Aqueous Layer:

-

Cause: The product is a polar amine.

-

Fix: Saturate the aqueous layer with NaCl (solid) before extraction. Use 10% Isopropanol in Chloroform as the extraction solvent.

-

References

-